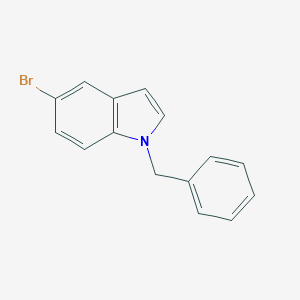

1-benzyl-5-bromo-1H-indole

Overview

Description

1-Benzyl-5-bromo-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound of great interest in medicinal chemistry .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 1-Benzyl-5-bromo-1H-indole may also interact with various biological targets.

Mode of Action

It’s known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-indole can be synthesized through various methods. One common approach involves the bromination of 1-benzylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters more precisely, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst under pressure.

Major Products:

Substitution: Formation of 1-benzyl-5-azido-1H-indole.

Oxidation: Formation of 1-benzyl-5-bromoindole-2,3-dione.

Reduction: Formation of 1-benzyl-5-bromoindoline.

Scientific Research Applications

1-Benzyl-5-bromo-1H-indole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Used in the production of dyes and pigments due to its chromophoric properties

Comparison with Similar Compounds

1-Benzyl-1H-indole: Lacks the bromine atom, leading to different reactivity and biological activity.

5-Bromo-1H-indole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.

1-Benzyl-5-chloro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness: 1-Benzyl-5-bromo-1H-indole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the benzyl group increases its lipophilicity, potentially improving its interaction with biological membranes .

Biological Activity

1-Benzyl-5-bromo-1H-indole is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 286.17 g/mol. The compound features a bromine atom at the 5-position and a benzyl group at the 1-position of the indole ring, which enhances its reactivity and biological activity. The indole moiety is a crucial structural component in many bioactive compounds, making derivatives like this compound significant in drug development.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating moderate effectiveness. For instance, derivatives such as 1-benzyl-5-bromoindole-2-carboxamides have shown promising results against specific Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-benzyl-5-bromoindole-2-carboxamide | Staphylococcus aureus | 32 µg/mL |

| 1-benzyl-5-bromoindole-2-carboxamide | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly regarding its effects on breast (MCF-7) and lung (A-549) cancer cell lines. Recent studies have shown that derivatives based on this scaffold exhibit significant cytotoxicity against these cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study examining various derivatives of 1-benzyl-5-bromoindolin-2-one, compounds demonstrated varying degrees of growth inhibition against MCF-7 and A-549 cells. Notably, the derivatives 7c and 7d exhibited IC50 values of µM and µM against MCF-7 cells, respectively . Furthermore, these compounds showed good inhibitory activity against VEGFR-2, a key target in cancer therapy.

Table 2: Anticancer Activity of Indolin Derivatives

| Compound | Cell Line | IC50 (µM) | VEGFR-2 Inhibition (IC50 µM) |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 |

| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 |

| 12a | A-549 | 39.53 ± 2.02 | N/A |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The bromine atom enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

- Receptor Binding : Indole derivatives often interact with various receptors and enzymes, influencing signaling pathways related to cell proliferation and apoptosis.

- Angiogenesis Modulation : By inhibiting VEGFR pathways, these compounds may reduce tumor growth by limiting blood supply to tumors .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Further Synthesis and Optimization : Developing more potent derivatives through structural modifications could enhance therapeutic efficacy.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in living systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antibacterial effects could reveal new therapeutic targets.

Properties

IUPAC Name |

1-benzyl-5-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXJFUYUNHLBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301419 | |

| Record name | 1-benzyl-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-51-1 | |

| Record name | 1-Benzyl-5-bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10075-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.